2-aminopropane-1,3-diol Hydrochloride
Overview
Description
2-aminopropane-1,3-diol Hydrochloride, also known as serinol hydrochloride, is an organic compound with the molecular formula C3H9NO2·HCl. It is a derivative of 2-aminopropane-1,3-diol, which is a versatile building block in organic synthesis. This compound is commonly used in the pharmaceutical industry as an intermediate for the synthesis of various drugs and other bioactive molecules .
Mechanism of Action
Target of Action
It’s known that serinol is a common intermediate for several chemical processes .
Mode of Action
It’s known to be used as a precursor for the synthesis of various compounds, including synthetic antibiotics like chloramphenicol . The compound’s interaction with its targets and the resulting changes are subject to the specific synthesis process and the final compound being produced.
Biochemical Pathways
Serinol Hydrochloride is involved in several biochemical pathways due to its role as an intermediate in the synthesis of various compounds. For instance, it’s used in the synthesis of sphingosine/ceramide , which are important components of cell membranes and play a crucial role in signal transmission and cell recognition.
Pharmacokinetics
It’s known to be very stable, corrosive, hygroscopic, and dissolves very well in water , which could influence its bioavailability.
Result of Action
The molecular and cellular effects of Serinol Hydrochloride’s action depend on the specific compounds it’s used to synthesize. For instance, when used in the synthesis of sphingosine/ceramide, it contributes to the formation of vital components of cell membranes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of Serinol Hydrochloride. It’s known to be very stable and dissolves well in water , suggesting it can remain active in various environments.
Biochemical Analysis
Biochemical Properties
Serinol Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in blocking the PD-1/PD-L1 complex formation in HTRF and cell-based assays .
Cellular Effects
The effects of Serinol Hydrochloride on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Serinol Hydrochloride exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Serinol Hydrochloride can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Serinol Hydrochloride vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Serinol Hydrochloride is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Serinol Hydrochloride is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-aminopropane-1,3-diol Hydrochloride can be synthesized through several methods. One common route involves the reductive amination of 1,3-dihydroxyacetone with ammonia. In this process, 1,3-dihydroxyacetone is dissolved in anhydrous liquid ammonia at low temperature to form an imine intermediate, which is then reduced to yield 2-aminopropane-1,3-diol . The hydrochloride salt is obtained by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using safe and commercially feasible processes. One such method includes the catalytic hydrogenation of 5-oxime-1,3-dioxane, followed by hydrolysis to produce 2-aminopropane-1,3-diol, which is then converted to its hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
2-aminopropane-1,3-diol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-aminopropane-1,3-diol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of cyclic carbonate monomers and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of dyes, coatings, resins, and plastics.
Comparison with Similar Compounds
2-aminopropane-1,3-diol Hydrochloride is unique due to its dual functional groups (amino and hydroxyl), which allow for diverse chemical modifications. Similar compounds include:
2-aminoethanol: Lacks the additional hydroxyl group, limiting its reactivity.
1,3-diaminopropane: Contains two amino groups but lacks hydroxyl groups, leading to different chemical properties.
Glycerol: Contains three hydroxyl groups but no amino group, making it less versatile in certain reactions.
Properties
IUPAC Name |
2-aminopropane-1,3-diol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2.ClH/c4-3(1-5)2-6;/h3,5-6H,1-2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGBLRKKPTUYNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905850 | |
Record name | 2-Aminopropane-1,3-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100929-48-4, 73708-65-3 | |
Record name | 2-Aminopropane-1,3-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-1,3-propanediol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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